

A Comprehensive Technical Guide to 5-Bromo-2-fluoro-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-4-methylbenzoic acid

Cat. No.: B2359224

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of **5-Bromo-2-fluoro-4-methylbenzoic acid**, a key halogenated aromatic building block in modern organic synthesis. We will cover its fundamental chemical identity, including its definitive CAS Number, physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, its significant applications in the pharmaceutical and agrochemical industries, and essential safety and handling protocols. This document is intended to serve as a vital resource for professionals engaged in medicinal chemistry, drug discovery, and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Core Properties

5-Bromo-2-fluoro-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of bromo, fluoro, and methyl groups on the benzoic acid core makes it a highly versatile and sought-after intermediate for creating complex molecular architectures.^[1] The fluorine atom, in particular, can enhance metabolic stability and binding affinity in derivative compounds, a desirable trait in drug discovery.^[2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number:515135-65-6[3][4][5]

Physicochemical Data

The structural and physical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and purification strategies.

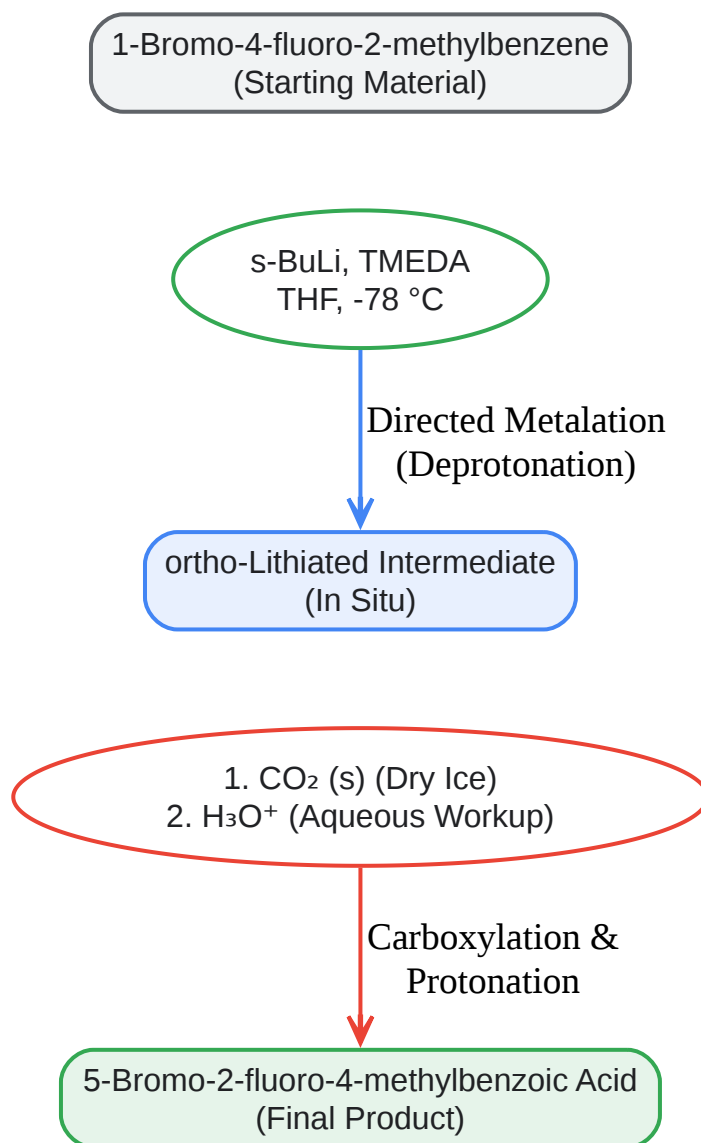
Property	Value	Source(s)
CAS Number	515135-65-6	[3][6]
Molecular Formula	C ₈ H ₆ BrFO ₂	[3]
Molecular Weight	233.03 g/mol	[6]
MDL Number	MFCD23712067	[3][6]
PubChem CID	18457817	[3]
Appearance	White to off-white solid/powder	[7]
Storage	Sealed in dry, room temperature	[6]

Synthesis Protocol: Directed ortho-Metalation (DoM)

The synthesis of polysubstituted aromatic compounds requires precise control of regioselectivity. For **5-Bromo-2-fluoro-4-methylbenzoic acid**, one of the most elegant and reliable methods is a Directed ortho-Metalation (DoM) followed by carboxylation. This strategy leverages the powerful ability of the fluorine atom to direct deprotonation to its adjacent (ortho) position.[5][8]

The fluorine atom is a potent ortho-directing group due to its high electronegativity, which increases the acidity of the adjacent C-H proton.[1] This allows a strong organolithium base, such as sec-butyllithium (s-BuLi), to selectively remove this proton, forming a highly reactive aryllithium intermediate. This intermediate can then be "quenched" with an electrophile—in this case, solid carbon dioxide (dry ice)—to install the carboxylic acid group precisely where desired.

Proposed Synthetic Workflow



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